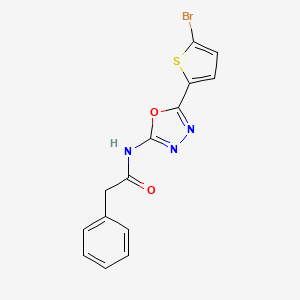
4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile is an organic compound that plays an essential role in various chemical and industrial applications. Its unique structure, featuring a tetrahydroisoindole core linked to a phenoxybenzonitrile moiety, makes it a valuable molecule in diverse fields such as materials science, pharmaceuticals, and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions::
- First Step: Cyclization:
The synthesis begins with a cyclization reaction, involving the diels-alder reaction of a maleic anhydride derivative with an appropriate diene.
Reaction conditions: Typically carried out in a solvent like toluene at elevated temperatures (around 100-150°C).
- Second Step: Coupling Reaction:
The intermediate product is then subjected to a coupling reaction with 4-hydroxybenzonitrile.
Reaction conditions: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas are used to facilitate this step. Solvent: ethanol or methanol.
Industrial production often mirrors the lab-scale synthetic routes, albeit on a larger scale. Reactors used for the cyclization and coupling reactions are significantly larger, and the reactions are continuously monitored for optimal yield and purity.
High-performance liquid chromatography (HPLC) is employed to ensure the product's purity meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions::
- Oxidation::
4-(4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile can undergo oxidation reactions with reagents like potassium permanganate (KMnO₄) to form more oxidized derivatives.
- Reduction::
Reduction reactions using lithium aluminum hydride (LiAlH₄) convert the compound into corresponding amines or alcohols.
- Substitution::
The phenoxy group allows for electrophilic aromatic substitution reactions. Common reagents include halogens and nitration mixtures (e.g., nitric acid and sulfuric acid).
The primary oxidation product is a more oxidized form of the original compound, while reduction usually yields amines or alcohols depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry::
Used as a building block in organic synthesis to create complex molecules.
Applications in the development of new polymers and materials with specific properties.
Investigated for potential pharmacological activities, including as enzyme inhibitors or modulators.
Utility in drug delivery systems due to its stable yet reactive nature.
Employed in the production of advanced materials, such as high-performance polymers and resins.
Investigated for use in coatings, adhesives, and sealants due to its structural properties.
Mecanismo De Acción
- Molecular Targets and Pathways::
The exact mechanism by which 4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile exerts its effects varies based on its application. In pharmacology, it may interact with specific enzymes, altering their activity or binding to receptors on cell membranes.
Comparación Con Compuestos Similares
Similar Compounds::
- 4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy)benzonitrile::
Shares the isoindole core but lacks the methano bridge, leading to different reactivity and properties.
- 4-(4-(1,3-dioxo-1,3-dihydroisoindol-2-yl)phenoxy)benzonitrile::
Contains an isoindole moiety without the tetrahydro and methano features, making it less stable in certain reactions.
The presence of both the tetrahydroisoindole core and the methano bridge in 4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile grants it unique stability and reactivity, making it highly valuable for specific applications, especially where a robust and reactive compound is required.
Propiedades
IUPAC Name |
4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c23-12-13-1-7-17(8-2-13)27-18-9-5-16(6-10-18)24-21(25)19-14-3-4-15(11-14)20(19)22(24)26/h1-10,14-15,19-20H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGJJIHJCXHAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzylsulfanyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2757931.png)
![1-(4-methoxyphenyl)-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757933.png)


![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2757937.png)

![1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2757942.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2757943.png)




![2-(2-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2757951.png)

